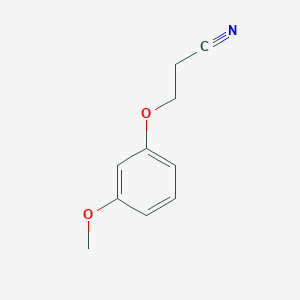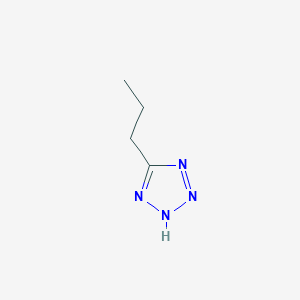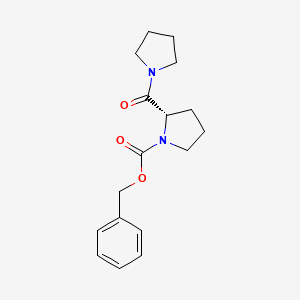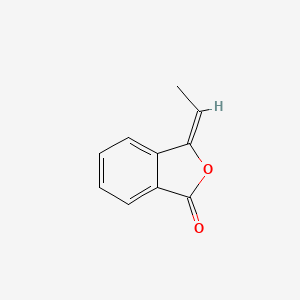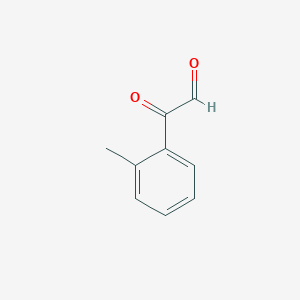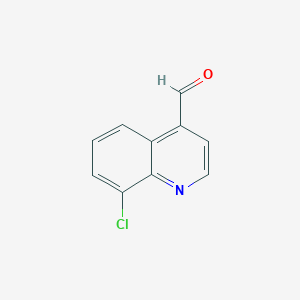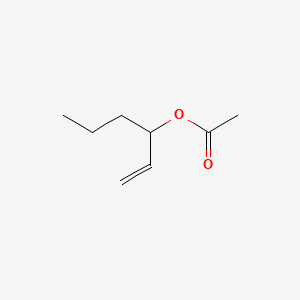
1-Hexen-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexen-3-yl acetate is a natural product found in Agastache rugosa with data available.
Aplicaciones Científicas De Investigación
Biosynthesis and Catalysis
- Lipase-Catalyzed Biosynthesis : Lipase from Rhizomucor miehei was used for the transesterification of cis-3-hexen-1-ol with triacetin in n-hexane. The study aimed to optimize the synthesis parameters, achieving a molar conversion of around 80% (Chiang, Chang, & Shieh, 2003).
- Transesterification over KOH/γ-Al2O3 : This research demonstrated the effective synthesis of cis-3-hexen-1-yl acetate using solid base KOH/γ-Al2O3, achieving significant conversion rates (Xiaoshuan et al., 2013).
Plant Biology and Agriculture
- Green Leaf Volatile (GLV) Production in Arabidopsis thaliana : The study characterized a BAHD acyltransferase responsible for producing (Z)-3-hexen-1-yl acetate, a major volatile released upon leaf wounding in Arabidopsis (D’Auria et al., 2007).
- Insect Behavioral Responses : The compound's role in insect behavior was studied, showing its effectiveness as a component in pest attractants. For instance, meadow moth and other insects showed various behavioral responses to this compound (He, 2013); (Landon et al., 1997).
Flavor and Fragrance Industry
- Synthesis of Flavor Esters : The synthesis of various flavor esters, including cis-3-hexen-1-yl acetate, was optimized using lipase catalysts. These studies underscore its importance as a green note component in food flavors and fragrances (Liaquat, 2011); (Bourg-Garros, Razafindramboa, & Pavia, 1998); (Bayout et al., 2020).
Environmental Impact
- Stability in Water : The stability and behavior of cis-3-hexenyl acetate in drinking water were studied, highlighting its role in producing grassy odors and its pH-dependent degradation kinetics (Khiari et al., 1999).
Propiedades
Número CAS |
35926-04-6 |
|---|---|
Nombre del producto |
1-Hexen-3-yl acetate |
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
hex-1-en-3-yl acetate |
InChI |
InChI=1S/C8H14O2/c1-4-6-8(5-2)10-7(3)9/h5,8H,2,4,6H2,1,3H3 |
Clave InChI |
XCAHGFCKEWDQJK-UHFFFAOYSA-N |
SMILES |
CCCC(C=C)OC(=O)C |
SMILES canónico |
CCCC(C=C)OC(=O)C |
Otros números CAS |
35926-04-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



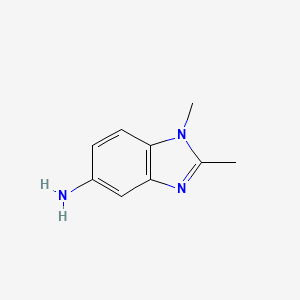
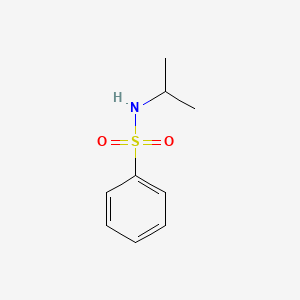
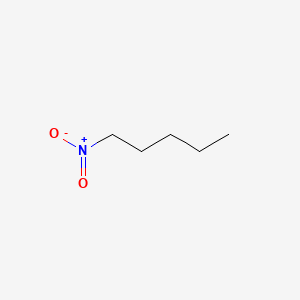
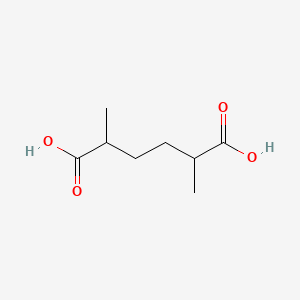
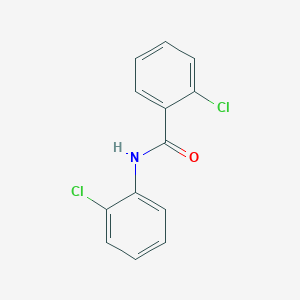
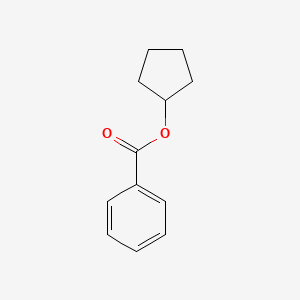
![(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1594727.png)

